3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine
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Overview
Description
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine is an organic compound with the molecular formula C11H16BNO2. It is a boronic acid derivative, specifically a pyridine boronic ester, which is widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Boronic esters, in general, are known to be valuable building blocks in organic synthesis . They are often used in Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Mode of Action
Boronic esters are known to undergo transformations into other functional groups, which can lead to the formation of new c–c, c–o, c–n, c–x, or c–h bonds at stereogenic centers . These transformations can either retain the high enantioenrichment of the starting boronic ester through a stereoretentive pathway or lead to a stereoinvertive pathway .
Biochemical Pathways
The transformations of boronic esters into other functional groups can provide access to a broad array of diverse molecules with high enantioselectivity . This suggests that the compound could potentially influence a wide range of biochemical pathways depending on the specific functional groups formed during its transformations.
Pharmacokinetics
It’s known that the solubility and stability of boronic esters can be influenced by the conversion to boron salts . This could potentially impact the bioavailability of the compound.
Result of Action
The transformations of boronic esters into other functional groups can lead to the formation of new bonds at stereogenic centers , which could potentially result in significant changes at the molecular and cellular levels.
Action Environment
The action, efficacy, and stability of 4-Aminopyridine-3-boronic acid pinacol ester can be influenced by various environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is known to be influenced by the pH of the environment, with the reaction being considerably accelerated at physiological pH . Additionally, the compound’s stability can be affected by exposure to air and moisture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine typically involves the borylation of pyridine derivatives. One common method is the reaction of 4-bromo-3-nitropyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base, such as potassium acetate, under inert atmosphere conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium acetate or sodium carbonate.
Solvents: Commonly used solvents include DMF, toluene, and ethanol.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Scientific Research Applications
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-4-amine is unique due to its specific structure, which combines a pyridine ring with a boronic ester group. This combination allows it to participate in a wide range of chemical reactions, particularly Suzuki-Miyaura coupling, making it a versatile and valuable compound in organic synthesis .
Properties
IUPAC Name |
3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O2/c1-10(2)11(3,4)16-12(15-10)8-7-14-6-5-9(8)13/h5-7H,1-4H3,(H2,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFQBGDZODWIET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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